Thalidomide, propargyl is classified under the category of immunomodulatory drugs (IMiDs). It is recognized for its anti-inflammatory properties and its ability to modulate immune responses. The compound is identified by the Chemical Abstracts Service number 2098487-39-7, indicating its unique chemical identity within databases.
The synthesis of thalidomide, propargyl can be approached through various methods:
Thalidomide, propargyl retains the core structure of thalidomide, which consists of two main components: the glutarimide ring and the phthalimide moiety. The propargyl group is attached to one of the nitrogen atoms in the glutarimide structure.
Thalidomide, propargyl can participate in various chemical reactions due to its functional groups:
The mechanism of action of thalidomide, propargyl is primarily linked to its interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Upon binding, thalidomide derivatives induce the degradation of specific proteins involved in inflammatory responses and tumorigenesis.
Thalidomide, propargyl has several potential applications in scientific research and medicine:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: